molecular formula C16H20ClF3N2O B4616707 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-ethylcyclohexyl)urea

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-ethylcyclohexyl)urea

Cat. No.: B4616707
M. Wt: 348.79 g/mol
InChI Key: NXECWIIBLNKJOO-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-ethylcyclohexyl)urea is a useful research compound. Its molecular formula is C16H20ClF3N2O and its molecular weight is 348.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.1216254 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Monitoring and Analytical Techniques

The development of analytical techniques for environmental monitoring highlights the relevance of studying specific chemical compounds. For instance, research on triclocarban (TCC), a compound similar in structure and function to the specified urea, underlines the importance of detecting such substances in aquatic environments. A study introduced a liquid chromatography electrospray ionization mass spectrometry (LC/ESI/MS) method for determining TCC concentrations in water resources, addressing the need for sensitive, selective, affordable, and easy-to-use analytical techniques. This method facilitated the detection of TCC at ng/L levels in various water samples, suggesting that compounds with complex structures require sophisticated analytical approaches for environmental monitoring and assessment (Halden & Paull, 2004).

Synthesis and Radiosynthesis Applications

In medicinal chemistry and pharmaceutical research, the synthesis and modification of chemical compounds are crucial for developing new therapeutic agents and diagnostic tools. For example, a study on the radiosynthesis of an ureido-substituted derivative of glycyrrhetinic acid for inhibiting proteasome and kinase in tumors exemplifies the application of complex urea compounds in creating potential PET ligands for tumor imaging. This involves the innovative use of [(11)C]phosgene for labeling, illustrating the sophisticated synthetic routes required for the development of compounds for cancer diagnosis and therapy (Asakawa et al., 2012).

Corrosion Inhibition

The study of urea derivatives in corrosion inhibition demonstrates their application in protecting metals against corrosion, which is vital for extending the lifespan of metal structures and components. Research on 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic conditions reveals the potential of such compounds in industrial applications. The inhibitors work by forming a protective layer on the metal surface, showcasing the practical implications of chemical research in industrial maintenance and sustainability (Mistry et al., 2011).

Advanced Material Development

The synthesis and characterization of poly(urethane urea) multiblock copolymers highlight the role of urea derivatives in developing advanced materials with specific properties. These copolymers, created from complex synthetic routes involving urea derivatives, show varied phase-separated morphologies, essential for understanding material properties and applications in various fields, such as biomedical devices and coatings (Garrett et al., 2000).

Biochemical Research and Drug Development

In biochemical research and drug development, the modification and study of urea derivatives facilitate the understanding of biological processes and the creation of therapeutic agents. For example, the exploration of N,N'-diarylureas as activators of eIF2α kinase and their potential as anti-cancer agents exemplify how modifications to the urea structure can lead to significant biochemical activity, offering insights into the development of new cancer treatments (Denoyelle et al., 2012).

Properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-ethylcyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClF3N2O/c1-2-10-3-6-12(7-4-10)21-15(23)22-14-9-11(16(18,19)20)5-8-13(14)17/h5,8-10,12H,2-4,6-7H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXECWIIBLNKJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.